1-Chloroethyl methyl(phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloroethyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloroethyl methyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl(phenyl)carbamate with 1-chloroethanol under acidic conditions. The reaction typically proceeds as follows: [ \text{Methyl(phenyl)carbamate} + \text{1-Chloroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at elevated temperatures (around 90°C) is a common method .
Chemical Reactions Analysis
Types of Reactions: 1-Chloroethyl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form methyl(phenyl)carbamate and 1-chloroethanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
- Substitution reactions yield substituted carbamates.
- Oxidation reactions produce oxidized carbamates.
- Reduction reactions yield amines.
- Hydrolysis results in the formation of methyl(phenyl)carbamate and 1-chloroethanol.
Scientific Research Applications
1-Chloroethyl methyl(phenyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its carbamate structure.
Mechanism of Action
The mechanism of action of 1-chloroethyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the specific enzyme and the nature of the carbamate group. The molecular pathways involved include the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Methyl(phenyl)carbamate: Similar structure but lacks the chloroethyl group.
Ethyl methyl(phenyl)carbamate: Similar structure with an ethyl group instead of a chloroethyl group.
Phenyl carbamate: Lacks the methyl and chloroethyl groups.
Uniqueness: 1-Chloroethyl methyl(phenyl)carbamate is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential applications. The chloro group enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
92600-15-2 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-chloroethyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8(11)14-10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
FPFIVHOGUYERDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)N(C)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.